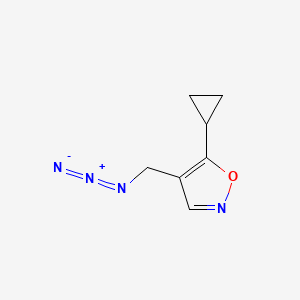
4-(Azidomethyl)-5-cyclopropyl-1,2-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Azidomethyl)-5-cyclopropyl-1,2-oxazole is an organic compound that features an azide group attached to a cyclopropyl-substituted oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azidomethyl)-5-cyclopropyl-1,2-oxazole typically involves the introduction of the azide group to a pre-formed oxazole ring. One common method is the nucleophilic substitution reaction where a halomethyl-substituted oxazole reacts with sodium azide under mild conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at room temperature to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety, given the potentially hazardous nature of azide compounds. Continuous flow reactors and automated systems could be employed to enhance the scalability and control of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-(Azidomethyl)-5-cyclopropyl-1,2-oxazole undergoes various chemical reactions, including:
Cycloaddition Reactions: The azide group can participate in 1,3-dipolar cycloaddition reactions with alkynes to form triazoles.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution Reactions: The azide group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Cycloaddition: Copper(I) catalysts are commonly used in the Huisgen cycloaddition reaction to form 1,2,3-triazoles.
Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium azide (NaN3) in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Major Products
Cycloaddition: Formation of 1,2,3-triazoles.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted oxazoles depending on the nucleophile used.
Scientific Research Applications
4-(Azidomethyl)-5-cyclopropyl-1,2-oxazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the formation of triazoles through click chemistry.
Biology: Potential use in bioconjugation techniques where the azide group can react with alkyne-functionalized biomolecules.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in materials science for the development of new polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(Azidomethyl)-5-cyclopropyl-1,2-oxazole largely depends on the specific application and the type of reaction it undergoes. In cycloaddition reactions, the azide group acts as a 1,3-dipole, reacting with alkynes to form stable triazole rings. This reaction is highly regioselective and efficient, making it valuable in various synthetic applications.
Comparison with Similar Compounds
Similar Compounds
- 4-(Azidomethyl)-1,2,3-triazole
- 4-(Azidomethyl)-5-methyl-1,2-oxazole
- 4-(Azidomethyl)-5-phenyl-1,2-oxazole
Uniqueness
4-(Azidomethyl)-5-cyclopropyl-1,2-oxazole is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This can influence the reactivity and stability of the compound, making it suitable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
4-(azidomethyl)-5-cyclopropyl-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O/c8-11-9-3-6-4-10-12-7(6)5-1-2-5/h4-5H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGXLRLHESZOCRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=NO2)CN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(azepan-1-yl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)ethan-1-one](/img/structure/B2612240.png)
![3-nitro-N-(8-(tert-pentyl)-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)benzenesulfonamide](/img/structure/B2612247.png)
![2-hydroxy-9-methyl-4-oxo-N-(3,3,5-trimethylcyclohexyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2612249.png)
![4-[(Oxan-4-ylmethyl)amino]pyridine-2-carboxylic acid](/img/structure/B2612250.png)
![tert-butyl (1R,5S)-6-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B2612251.png)




![2-[2-(Difluoromethyl)-4-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2612258.png)
![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide](/img/structure/B2612259.png)

![1-(Bromomethyl)-3-oxabicyclo[3.1.1]heptane](/img/structure/B2612261.png)

